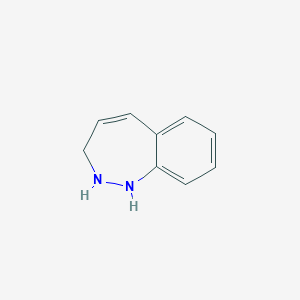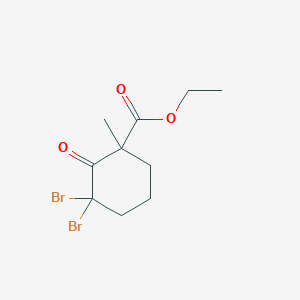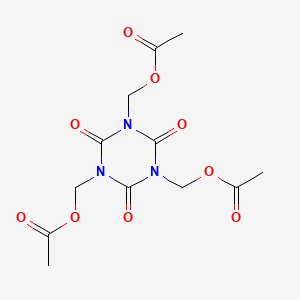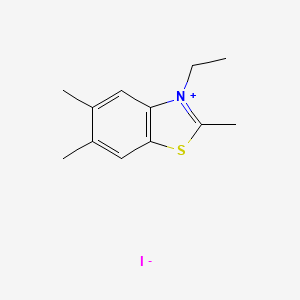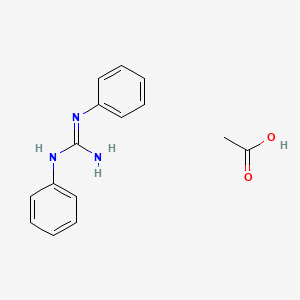
Acetic acid;1,2-diphenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,2-diphenylguanidine is a compound that combines the properties of acetic acid and 1,2-diphenylguanidine Acetic acid is a simple carboxylic acid known for its role in vinegar, while 1,2-diphenylguanidine is a derivative of guanidine, a compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2-diphenylguanidine typically involves the reaction of acetic acid with 1,2-diphenylguanidine under controlled conditions. One common method is the reaction of acetic anhydride with 1,2-diphenylguanidine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,2-diphenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Acetic acid;1,2-diphenylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of rubber and other materials due to its role as a vulcanization accelerator
Mechanism of Action
The mechanism of action of acetic acid;1,2-diphenylguanidine involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple compound with similar basicity and hydrogen bonding properties.
Diphenylguanidine: Shares structural similarities but lacks the acetic acid component.
Acetic Acid: A simple carboxylic acid without the guanidine moiety.
Uniqueness
Acetic acid;1,2-diphenylguanidine is unique due to its combination of acetic acid and 1,2-diphenylguanidine, resulting in a compound with distinct chemical and physical properties.
Properties
CAS No. |
53759-55-0 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
acetic acid;1,2-diphenylguanidine |
InChI |
InChI=1S/C13H13N3.C2H4O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-2(3)4/h1-10H,(H3,14,15,16);1H3,(H,3,4) |
InChI Key |
YQVCRRBOFQNRIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
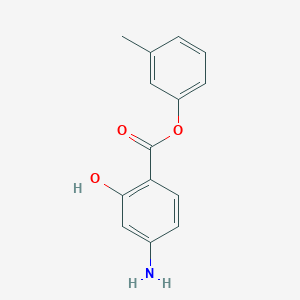
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
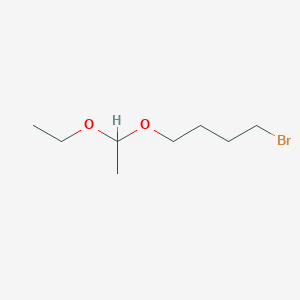
![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
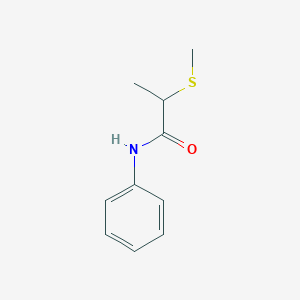
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
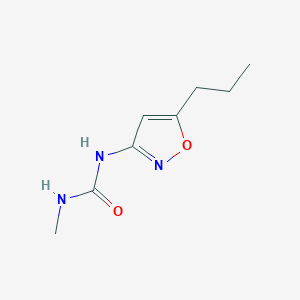

![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
